4-butoxy-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]benzamide
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Overview
Description
4-butoxy-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]benzamide is a complex organic compound with a molecular formula of C20H21N3O3. This compound is known for its unique structure, which includes a butoxy group, a methylphenyl group, and an oxazolyl group attached to a benzamide core. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butoxy-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]benzamide typically involves multiple steps, starting with the preparation of the oxazole ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The butoxy group is introduced via nucleophilic substitution reactions, while the benzamide core is formed through amide bond formation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-butoxy-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the butoxy and oxazolyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
4-butoxy-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]benzamide is utilized in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and catalysis studies.
Biology: In the study of enzyme interactions and protein binding.
Industry: Used in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-butoxy-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering specific biochemical pathways. This can result in various biological effects, depending on the target and context.
Comparison with Similar Compounds
Similar Compounds
4-butoxy-N-(4-methylphenyl)benzamide: Similar structure but lacks the oxazolyl group.
4-butoxy-3-ethoxy-N-(4-methylphenyl)benzamide: Contains an additional ethoxy group.
Uniqueness
4-butoxy-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]benzamide is unique due to the presence of the oxazolyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific research applications where these properties are advantageous.
Properties
Molecular Formula |
C21H22N2O3 |
---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
4-butoxy-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]benzamide |
InChI |
InChI=1S/C21H22N2O3/c1-3-4-13-25-18-11-9-17(10-12-18)21(24)22-20-14-19(23-26-20)16-7-5-15(2)6-8-16/h5-12,14H,3-4,13H2,1-2H3,(H,22,24) |
InChI Key |
HTDILWREKQOQNV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=CC(=NO2)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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